2,3,7-Trimethyl-1-benzofuran 2,3,7-Trimethyl-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 21417-72-1
VCID: VC18519203
InChI: InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

2,3,7-Trimethyl-1-benzofuran

CAS No.: 21417-72-1

Cat. No.: VC18519203

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2,3,7-Trimethyl-1-benzofuran - 21417-72-1

Specification

CAS No. 21417-72-1
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 2,3,7-trimethyl-1-benzofuran
Standard InChI InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3
Standard InChI Key XXDIHDIHRSHLGY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=C(O2)C)C

Introduction

Structural and Molecular Characteristics

2,3,7-Trimethyl-1-benzofuran (IUPAC name: 2,3,7-trimethyl-1-benzofuran) has the molecular formula C11_{11}H12_{12}O and a molecular weight of 160.21 g/mol. The compound’s structure consists of a benzofuran core—a fused benzene and furan ring—with methyl groups at positions 2, 3, and 7 (Figure 1). The methyl substituents influence electronic distribution, steric bulk, and reactivity, making this derivative distinct from simpler benzofurans.

Table 1: Key Molecular Properties of 2,3,7-Trimethyl-1-benzofuran

PropertyValue
Molecular FormulaC11_{11}H12_{12}O
Molecular Weight160.21 g/mol
Melting Point45–48°C (estimated)
Boiling Point240–245°C (estimated)
logP (Partition Coefficient)3.2 (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane)

The methyl groups at positions 2 and 3 are adjacent to the furan oxygen, enhancing electron density via inductive effects. The 7-methyl group, positioned meta to the oxygen, contributes to steric hindrance, potentially affecting regioselectivity in further reactions .

Synthesis and Manufacturing Approaches

The synthesis of 2,3,7-trimethyl-1-benzofuran can be inferred from established benzofuran methodologies. Recent advances in transition-metal-catalyzed cyclization and base-mediated condensation are particularly relevant.

Transition-Metal-Catalyzed Cyclization

Palladium-copper bimetallic systems have been employed for benzofuran synthesis via coupling reactions. For example, iodophenols and alkenes undergo intramolecular cyclization in the presence of (PPh3_3)PdCl2_2 and CuI to yield substituted benzofurans . Applying this method, 2,3,7-trimethyl-1-benzofuran could be synthesized from a pre-substituted iodophenol precursor with methyl groups at strategic positions.

Base-Catalyzed Aldol Condensation

Base-mediated strategies, such as triethylamine-catalyzed Dieckmann-like aldol condensation, offer atom-efficient routes to benzofurans. α-Haloketones and substituted salicylaldehydes react under neat conditions to form benzofuran cores . For 2,3,7-trimethyl-1-benzofuran, this approach would require a trisubstituted salicylaldehyde derivative and a methylated α-haloketone.

Acid-Catalyzed Cyclodehydration

Acidic conditions facilitate the cyclodehydration of γ-keto acids or alcohols to form benzofurans. While less common in modern syntheses, this method remains viable for constructing methyl-substituted derivatives.

Physicochemical Properties and Reactivity

The methyl substituents in 2,3,7-trimethyl-1-benzofuran significantly alter its reactivity compared to unsubstituted benzofuran.

Thermal and Oxidative Stability

Benzofurans generally exhibit moderate thermal stability. The methyl groups in 2,3,7-trimethyl-1-benzofuran likely improve stability due to hyperconjugative effects, though oxidative degradation of the furan ring remains a concern under strong oxidizing conditions.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1^1H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and furan oxygen-adjacent protons (δ 6.3–6.7 ppm).

    • 13^{13}C NMR: Carbons adjacent to oxygen (C-2 and C-3) resonate at δ 150–160 ppm, while methyl carbons appear at δ 20–25 ppm .

  • IR Spectroscopy: Stretching vibrations for the furan ring (C–O–C) appear near 1250 cm1^{-1}, and aromatic C–H stretches occur at 3050 cm1^{-1}.

Recent Advances and Future Directions

Recent methodologies, such as rhodium-catalyzed C–H activation , offer routes to complex benzofurans with tailored substituents. Applying these techniques to 2,3,7-trimethyl-1-benzofuran could streamline its synthesis and functionalization. Future research should prioritize:

  • Catalyst Optimization: Developing earth-abundant catalysts for sustainable synthesis.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Modeling: Predicting reactivity and electronic properties via DFT calculations.

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